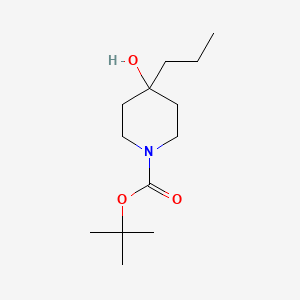
3-(3-Bromophenyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)prop-2-en-1-amine: is an organic compound with the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-amine group. It is primarily used in research and development settings and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)prop-2-en-1-amine typically involves the reaction of 3-bromobenzaldehyde with nitromethane to form 3-(3-bromophenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Bromophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-(3-Bromophenyl)prop-2-en-1-amine is used as a building block in organic synthesis, particularly in the preparation of more complex molecules such as pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated phenyl compounds on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: While not used directly in medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and neuroprotective effects .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)prop-2-en-1-amine involves its interaction with various molecular targets, including enzymes and receptors. For example, derivatives of this compound have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing neuroprotective effects . The compound may also interact with acetylcholinesterase, further contributing to its neuroprotective properties .
Comparaison Avec Des Composés Similaires
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one
Comparison: 3-(3-Bromophenyl)prop-2-en-1-amine is unique due to the presence of the bromine atom on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H10BrN |
|---|---|
Poids moléculaire |
212.09 g/mol |
Nom IUPAC |
(E)-3-(3-bromophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10BrN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H,6,11H2/b4-2+ |
Clé InChI |
XZKBBBQJSPQRPS-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)/C=C/CN |
SMILES canonique |
C1=CC(=CC(=C1)Br)C=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


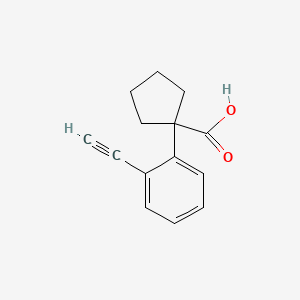
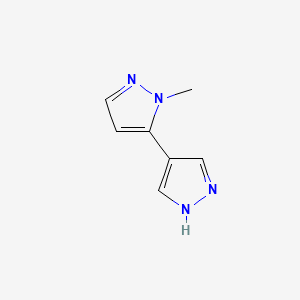
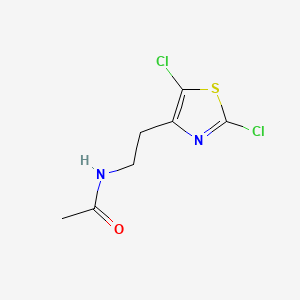
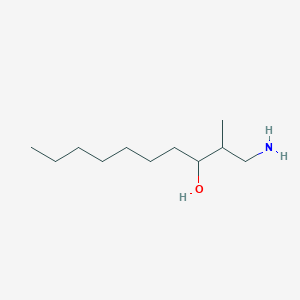
![6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13556653.png)
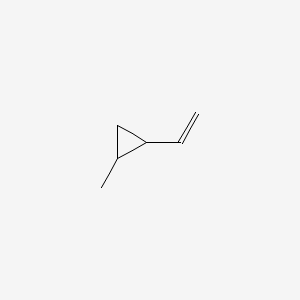
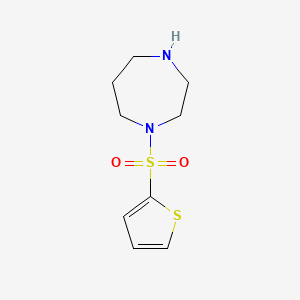
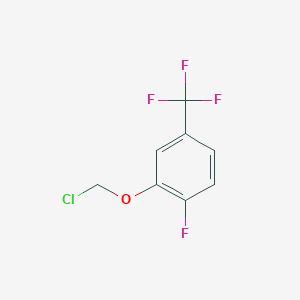
![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)




